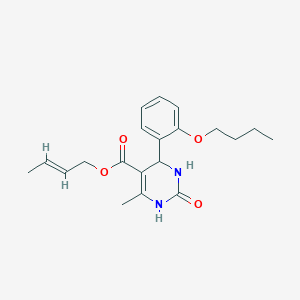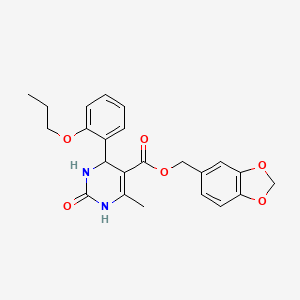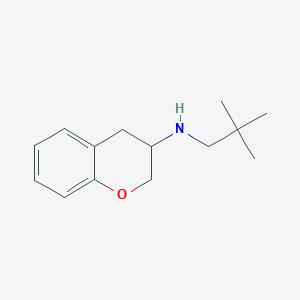![molecular formula C23H25N3O2 B3871034 2-{[4-(dimethylamino)-2-(1-piperidinyl)phenyl]amino}naphthoquinone](/img/structure/B3871034.png)
2-{[4-(dimethylamino)-2-(1-piperidinyl)phenyl]amino}naphthoquinone
Descripción general
Descripción
2-{[4-(dimethylamino)-2-(1-piperidinyl)phenyl]amino}naphthoquinone, also known as Menadione, is a synthetic compound that belongs to the class of naphthoquinones. It is widely used in scientific research for its unique properties and potential applications in various fields such as medicine, biology, and chemistry.
Mecanismo De Acción
The mechanism of action of 2-{[4-(dimethylamino)-2-(1-piperidinyl)phenyl]amino}naphthoquinone is not fully understood. However, it is believed to act by generating reactive oxygen species, which can induce apoptosis in cancer cells. It has also been shown to inhibit the activity of various enzymes such as NADPH oxidase and thioredoxin reductase, which are involved in the regulation of redox homeostasis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their enzymes. In addition, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{[4-(dimethylamino)-2-(1-piperidinyl)phenyl]amino}naphthoquinone in lab experiments is its unique properties and potential applications in various fields. It is a versatile compound that can be used for various purposes such as the detection of reactive oxygen species, the induction of apoptosis in cancer cells, and the inhibition of microbial growth. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated and monitored.
Direcciones Futuras
There are several future directions for the research and development of 2-{[4-(dimethylamino)-2-(1-piperidinyl)phenyl]amino}naphthoquinone. One of the main directions is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of new derivatives and analogs with improved properties and reduced toxicity. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as medicine, biology, and chemistry. Finally, the development of new methods for the targeted delivery of this compound to specific cells and tissues could further enhance its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-{[4-(dimethylamino)-2-(1-piperidinyl)phenyl]amino}naphthoquinone has been extensively used in scientific research for its potential applications in various fields. In medicine, it has been studied for its anticancer properties and its ability to induce apoptosis in cancer cells. In addition, it has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. In biology, it has been used as a probe for the detection of reactive oxygen species and as a photosensitizer for photodynamic therapy. In chemistry, it has been studied for its redox properties and as a catalyst for various reactions.
Propiedades
IUPAC Name |
2-[4-(dimethylamino)-2-piperidin-1-ylanilino]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-25(2)16-10-11-19(21(14-16)26-12-6-3-7-13-26)24-20-15-22(27)17-8-4-5-9-18(17)23(20)28/h4-5,8-11,14-15,24H,3,6-7,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJAHRPWOASKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)NC2=CC(=O)C3=CC=CC=C3C2=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({5-fluoro-2-[3-(methylthio)phenyl]pyrimidin-4-yl}amino)ethanol](/img/structure/B3870953.png)
![2-[(2-chlorobenzyl)thio]-N'-(1,2-dihydro-5-acenaphthylenylmethylene)acetohydrazide](/img/structure/B3870964.png)

![2-buten-1-yl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3870975.png)
![methyl {[3-cyano-4-(3-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B3870993.png)
![3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one](/img/structure/B3870995.png)
![1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B3871005.png)


![4-amino-N'-[(3-nitrobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3871015.png)



![N~2~-acetyl-N~1~-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3871029.png)